molecular formula C12H20N2 B13291378 N-(pyridin-3-ylmethyl)hexan-1-amine

N-(pyridin-3-ylmethyl)hexan-1-amine

Cat. No.: B13291378
M. Wt: 192.30 g/mol
InChI Key: QTGPVEDEUBTCQS-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)hexan-1-amine is a secondary amine characterized by a hexyl chain linked to a pyridin-3-ylmethyl group via a nitrogen atom. Its molecular formula is C₁₂H₁₉N₂, with a molecular weight of 191.29 g/mol. Notably, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability for research applications .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)hexan-1-amine

InChI

InChI=1S/C12H20N2/c1-2-3-4-5-8-13-10-12-7-6-9-14-11-12/h6-7,9,11,13H,2-5,8,10H2,1H3

InChI Key

QTGPVEDEUBTCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)hexan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with hexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)hexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-3-ylmethyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyridin-3-ylmethyl)hexan-1-amine with its structural analogs, focusing on molecular properties, substituent positions, and commercial availability.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Availability
This compound C₁₂H₁₉N₂ 191.29 Linear hexyl chain; pyridin-3-yl substituent Discontinued
4-Methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine C₁₃H₂₀N₂ 204.31 Cyclohexane ring with methyl group; pyridin-3-yl substituent Available
3-Methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine C₁₃H₂₀N₂ 204.31 Cyclohexane ring with methyl group; pyridin-2-yl substituent Available
1-(Pyridin-3-yl)-hexane-1,6-diamine C₁₁H₁₈N₃ 192.28 Hexane diamine chain; pyridin-3-yl group Available
Key Observations:

Hexyl vs. Cyclohexyl Backbone: The target compound features a linear hexyl chain, which may enhance flexibility and hydrophobicity compared to the cyclohexane derivatives (e.g., 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine).

Pyridine Substituent Position :

  • The pyridin-3-yl group (meta-substitution) in the target compound and 4-methyl derivative contrasts with the pyridin-2-yl (ortho-substitution) in 3-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine. Ortho-substitution may sterically hinder interactions or alter electronic properties .

Biological Activity

N-(Pyridin-3-ylmethyl)hexan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C12H17N2C_{12}H_{17}N_2. The compound features a hexan-1-amine backbone with a pyridin-3-ylmethyl substituent, which enhances its ability to interact with various biological targets. The presence of the pyridine ring is crucial for its pharmacological activity, as it allows for specific binding interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound can act as an inhibitor for specific enzymes, modulating biochemical pathways involved in inflammation and cancer progression.
  • Receptor Ligand Activity : The compound's structure allows it to function as a ligand at various receptors, influencing cellular signaling pathways.
  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups that may enhance biological activity.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activities, including:

Biological ActivityDescription
Anti-inflammatory Modulates pathways associated with inflammatory responses.
Anticancer Inhibits cancer cell proliferation by affecting cell cycle distribution .
Enzyme Modulation Acts as an inhibitor for enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Cycle Analysis : In vitro studies showed that treatment with this compound resulted in a significant accumulation of PC-3 prostate cancer cells in the G0/G1 phase, indicating a potential mechanism for inhibiting cell proliferation. Statistically significant reductions in the G2/M phase were also observed, suggesting an impact on cell cycle progression .
    Time (h)G0/G1 Phase (%)G2/M Phase (%)
    2465 ± 5 (p=0.004)15 ± 4 (p=0.031)
    7270 ± 6 (p=0.005)10 ± 3 (p=0.020)
  • Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity for specific receptors involved in metabolic regulation, suggesting its potential as a therapeutic agent in metabolic disorders .

Synthesis and Purification

The synthesis of this compound typically involves reductive amination of hexan-1-amine with pyridine-3-carboxaldehyde. This reaction is performed using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, often with an acid catalyst like acetic acid to enhance yield and purity.

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